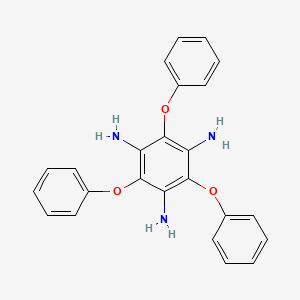![molecular formula C25H20Cl2N2O3S B14922285 (2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B14922285.png)
(2E,5Z)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-((Z)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic molecule that features a thiazolone core structure This compound is characterized by the presence of various functional groups, including a dichlorobenzyl ether, a methoxy group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Z)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multiple steps, including the formation of the thiazolone ring and the introduction of the various substituents. A common synthetic route may involve the following steps:
Formation of the Thiazolone Ring: The thiazolone ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions. This reaction typically requires a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Introduction of the Dichlorobenzyl Ether: The dichlorobenzyl ether group can be introduced by reacting the thiazolone intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as triethylamine or pyridine.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of a hydroxyl group using a methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Imino Group: The imino group can be formed by reacting the thiazolone intermediate with an appropriate amine, such as 4-methylaniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-((Z)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Triethylamine, pyridine, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
5-((Z)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 5-((Z)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE depends on its specific application and the molecular targets involved. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to specific biological effects.
Comparison with Similar Compounds
5-((Z)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE: can be compared with other similar compounds, such as:
Thiazolones: Compounds with a thiazolone core structure, which may have similar chemical properties and applications.
Benzyl Ethers: Compounds with a benzyl ether group, which may exhibit similar reactivity and biological activity.
Imines: Compounds with an imino group, which may have similar mechanisms of action and applications.
The uniqueness of 5-((Z)-1-{4-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE
Properties
Molecular Formula |
C25H20Cl2N2O3S |
|---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20Cl2N2O3S/c1-15-3-8-19(9-4-15)28-25-29-24(30)23(33-25)12-16-5-10-21(22(11-16)31-2)32-14-17-6-7-18(26)13-20(17)27/h3-13H,14H2,1-2H3,(H,28,29,30)/b23-12- |
InChI Key |
OXDGJMIDQHWOQO-FMCGGJTJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)/S2 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B14922205.png)
![4-{[4-(2-Chlorophenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14922220.png)
![N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B14922223.png)
![3-[(4-Fluorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14922228.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B14922235.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B14922243.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14922246.png)
![2-[2-bromo-5-(prop-2-yn-1-yloxy)phenyl]-3-(3-ethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14922257.png)
![(2Z)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14922264.png)
![2-hydroxy-5-({[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B14922265.png)
![ethyl 3-[(4-chloro-2-fluorophenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B14922274.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]butanehydrazide](/img/structure/B14922277.png)
![(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14922283.png)
